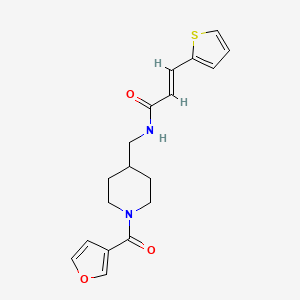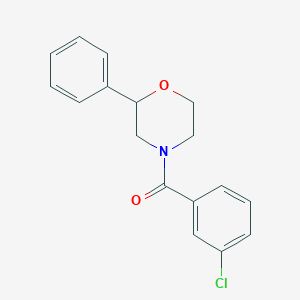
(3-Chlorophenyl)(2-phenylmorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(2-phenylmorpholino)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. It is a synthetic compound that belongs to the family of morpholine-based compounds. The compound is known for its ability to interact with various biological targets, making it a potential candidate for drug development.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Occurrence and Toxicity of Chlorophenols : Chlorophenols, including compounds related to "(3-Chlorophenyl)(2-phenylmorpholino)methanone," are widely recognized for their environmental persistence and potential toxicity. Research highlights their presence in water, soil, and biota, underlining concerns regarding their impact on ecosystems and human health. Such studies are pivotal for understanding the ecological risks associated with chlorophenols and guiding the development of mitigation strategies (Kim & Choi, 2014).
Degradation by Zero Valent Iron : The degradation of chlorinated phenols, which are structurally related to "this compound," using zero valent iron (ZVI) and bimetallic systems, has been extensively studied. These methods offer efficient pathways for dechlorinating such compounds, crucial for remediation efforts in contaminated environments (Gunawardana, Singhal, & Swedlund, 2011).
Biodegradation Pathways : Research into the biodegradation of chlorophenols, including enzymes and microbial pathways capable of breaking down these compounds, provides valuable insights into natural and engineered remediation processes. Understanding these mechanisms is essential for developing effective strategies to mitigate the environmental impact of chlorophenols and related compounds (Crawford, Jung, & Strap, 2007).
Safety and Hazards
The safety data sheet for a similar compound, “(2-Chlorophenyl)phenyl-methanone”, suggests that it may cause respiratory irritation, serious eye irritation, and skin irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .
Orientations Futures
A study on the synthesis, anticonvulsant, and antinociceptive activity of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides suggests that several compounds exhibited anticonvulsant activity, and none of them showed significant acute neurological toxicity . This indicates potential future directions for research involving “(3-Chlorophenyl)(2-phenylmorpholino)methanone” and similar compounds.
Propriétés
IUPAC Name |
(3-chlorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(20)19-9-10-21-16(12-19)13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJPJTZWAPGOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

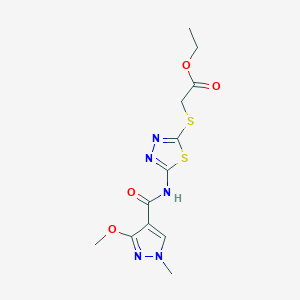


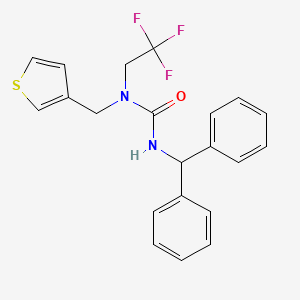
![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)


![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)
![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)
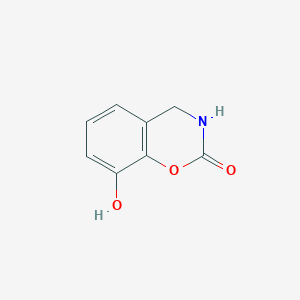
![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2783768.png)
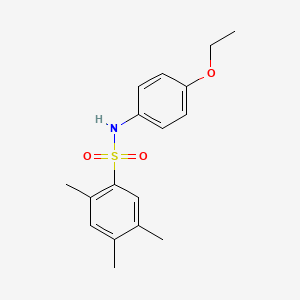
![5-Methyl-2-piperidino[1,6]naphthyridine](/img/structure/B2783770.png)
